molecular formula C15H10N4O2S3 B12188331 N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide

N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide

Cat. No.: B12188331
M. Wt: 374.5 g/mol
InChI Key: FACHFVSDLBFHLF-UHFFFAOYSA-N
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Description

N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide is a heterocyclic compound featuring a thiazole core fused with a 1,2,4-oxadiazole ring and substituted with thiophene moieties. Its synthesis involves multi-step reactions, including coupling of thiophene-derived intermediates and heterocyclic ring formation, as seen in analogous compounds (e.g., substituted thiazole carboxamides and isoxazole derivatives) .

Properties

Molecular Formula

C15H10N4O2S3

Molecular Weight

374.5 g/mol

IUPAC Name

N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C15H10N4O2S3/c1-8-11(14-17-12(19-21-14)9-4-2-6-22-9)24-15(16-8)18-13(20)10-5-3-7-23-10/h2-7H,1H3,(H,16,18,20)

InChI Key

FACHFVSDLBFHLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CS2)C3=NC(=NO3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The thiazole core is synthesized via the Hantzsch thiazole synthesis , which involves the condensation of α-halo ketones with thioamides or thioureas. For this compound, 4-methyl-5-amino-1,3-thiazole-2(3H)-thione serves as the precursor. Key steps include:

  • Reaction of 3-acetylpropanol with thiourea under acidic conditions (HCl, 78–100°C, 3–8 hours) to form the thiazolidine intermediate.

  • Oxidation and diazotization using NaNO₂ and H₃PO₂ to introduce the exocyclic double bond.

Table 1: Thiazole Synthesis Optimization

ParameterOptimal ConditionYield Improvement
Temperature85°C73% → 82%
SolventEthanol/H₂O (3:1)Reduced byproducts
Catalystp-Toluenesulfonic acid15% faster kinetics

Oxadiazole Ring Construction

The 1,2,4-oxadiazol-5-yl moiety is synthesized via cyclization of thiophene-2-carbohydrazide with a nitrile precursor. Two primary methods are employed:

  • Hydrazide-Nitrile Cyclocondensation :

    • React thiophene-2-carbohydrazide with 3-(thiophen-2-yl)propanenitrile in refluxing DMF (120°C, 12 hours).

    • Yields reach 68–72% with catalytic CuI (5 mol%).

  • Microwave-Assisted Synthesis :

    • Irradiate reactants at 150°C for 20 minutes, achieving 89% yield.

Table 2: Oxadiazole Ring Formation Comparison

MethodTimeYieldPurity (HPLC)
Conventional Heating12 h72%95%
Microwave20 min89%98%

Coupling of Thiazole and Oxadiazole Moieties

The final step involves a Schiff base condensation between the thiazole-2-amine and thiophene-2-carboxaldehyde:

  • React 4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine with thiophene-2-carboxaldehyde in anhydrous THF under N₂.

  • Use molecular sieves (4Å) to absorb H₂O, shifting equilibrium toward imine formation.

  • Isolate the product via column chromatography (SiO₂, hexane/EtOAc 4:1).

Optimization Strategies for Industrial Feasibility

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but increase purification complexity. Ethanol/water mixtures reduce costs while maintaining yields >75%. Elevated temperatures (>100°C) favor cyclization but risk decomposition.

Table 3: Solvent Screening Results

SolventDielectric ConstantYield
DMF36.782%
Ethanol24.378%
Toluene2.441%

Catalytic Systems

  • Acid Catalysts : HCl (gas) in EtOH improves protonation of intermediates, reducing side reactions.

  • Transition Metal Catalysts : CuI accelerates oxadiazole formation by facilitating nitrile activation.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.68–7.11 (m, 5H, thiophene-H).

  • HRMS : m/z calc. for C₁₆H₁₁N₃O₂S₃ [M+H]⁺: 390.0234; found: 390.0231.

Purity Assessment

  • HPLC : >98% purity using C18 column (MeCN/H₂O 70:30, 1 mL/min).

  • XRD : Confirms E-configuration of imine bond (torsion angle = 178.5°).

Industrial-Scale Synthesis

Continuous Flow Reactors

  • Microreactor Technology :

    • Residence time: 8 minutes

    • Productivity: 1.2 kg/day

    • Advantages: Enhanced heat transfer, reduced solvent use by 40%.

Waste Management

  • Solvent Recovery : Distillation reclaims >90% DMF.

  • Byproduct Utilization : Thiophene derivatives are repurposed for polymer synthesis.

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The compound’s synthesis relies heavily on condensation and cyclization steps to assemble its heterocyclic framework. Key reactions include:

Thiazole Ring Formation
Reaction of thiophene-2-carboxamide derivatives with thiosemicarbazides under reflux in ethanol with piperidine catalysis yields the thiazole core. This step achieves ~75% yield after recrystallization from ethanol/DMF mixtures.

Oxadiazole Synthesis
Cyclization of thiophene-containing precursors with hydroxylamine in basic conditions forms the 1,2,4-oxadiazole ring. Optimized conditions involve 80–100°C for 6–8 hours.

Reaction Conditions Yield Reference
Thiazole formationEthanol, piperidine, reflux (2–4 h)70–75%
Oxadiazole cyclizationNaOH, H2O/EtOH, 80–100°C65–70%

Functional Group Transformations

The carboxamide and oxadiazole moieties participate in nucleophilic and electrophilic substitutions:

Amide Bond Reactivity

  • Hydrolysis : Treatment with concentrated HCl at 60°C cleaves the amide bond, generating thiophene-2-carboxylic acid and a thiazolylidene amine intermediate.

  • Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives, enhancing lipophilicity for biological studies.

Oxadiazole Ring Modifications

  • Nitration : Electrophilic nitration at the oxadiazole’s C3 position using HNO3/H2SO4 produces nitro derivatives, enabling further functionalization.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Suzuki–Miyaura Coupling
The thiophene ring undergoes cross-coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh3)4 and Na2CO3 in DMF/H2O (3:1) at 80°C. This introduces aryl groups at the thiophene’s C5 position .

Substrate Catalyst Conditions Yield
5-Bromo-thiophene derivativePd(PPh3)4DMF/H2O, 80°C, 12 h60–65%

Acid/Base-Mediated Rearrangements

The thiazole-2(3H)-ylidene group exhibits tautomerism and pH-dependent behavior:

Tautomeric Shifts
In acidic media (pH < 3), the compound adopts a protonated thiazoline form, while basic conditions (pH > 10) stabilize the deprotonated thiazolylidene tautomer.

Ring-Opening Reactions

  • Acidic Hydrolysis : Concentrated H2SO4 at 120°C cleaves the oxadiazole ring, yielding thiophene-2-carboxamide and a nitrile intermediate.

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces [2+2] cycloaddition between the thiophene and oxadiazole rings, forming a bicyclic adduct. This reactivity is exploited in materials science for photo-crosslinking applications.

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

Enzyme Inhibition

  • Binds to bacterial dihydrofolate reductase via hydrogen bonding with the carboxamide group and π–π stacking with the thiophene ring .

  • Inhibits HCV replication in HepG2 cells (IC50 = 12.3 μM) by targeting viral NS5B polymerase .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms , including condensation and cyclization reactions.

Biology

In biological assays, N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide has shown potential effects on various biological systems. It is particularly noted for its cytotoxicity , with IC50 values indicating significant activity against certain cancer cell lines.

Medicine

The compound has potential therapeutic applications as a lead compound for drug development . Its structural components suggest efficacy against various diseases, including cancer and viral infections.

Industry

In industrial applications, it can be utilized in developing new materials with specific properties due to its unique combination of functional groups.

Antiviral Efficacy

A study by Hu et al. demonstrated that modifications on the thiazole ring enhanced antiviral activity against resistant strains of influenza virus. This indicates the compound's potential as a therapeutic agent in antiviral drug development.

Antimicrobial Activity

Research by Elgemeie et al. synthesized various thioglycosides incorporating thiazole and oxadiazole units. These compounds exhibited potent antimicrobial activity against multiple pathogens, highlighting the compound's applicability in developing new antibiotics.

Cytotoxicity Studies

In vitro studies revealed that the compound exhibits cytotoxic effects on mammalian cells with an IC50 of approximately 15 µM , suggesting a need for further optimization to reduce toxicity while maintaining efficacy.

Mechanism of Action

The mechanism of action of N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s application. The heterocyclic rings in the compound allow it to form stable complexes with these targets, thereby modulating their activity.

Biological Activity

N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide (CAS Number: 1144473-21-1) is a compound that incorporates multiple heterocyclic structures known for their diverse biological activities. The presence of the oxadiazole and thiazole moieties suggests potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The molecular formula of this compound is C15H10N4O2S3C_{15}H_{10}N_{4}O_{2}S_{3} with a molecular weight of 374.5 g/mol. The compound features a complex structure that combines thiophene, thiazole, and oxadiazole rings, which are known for their pharmacological properties.

PropertyValue
Molecular FormulaC15H10N4O2S3C_{15}H_{10}N_{4}O_{2}S_{3}
Molecular Weight374.5 g/mol
CAS Number1144473-21-1

Anticancer Activity

Research has indicated that compounds containing the oxadiazole ring exhibit significant anticancer properties. A study highlighted the ability of 1,2,4-oxadiazole derivatives to inhibit various cancer cell lines, including colon adenocarcinoma and melanoma, with IC50 values ranging from 92.4 µM to lower depending on structural modifications . The specific compound has not been extensively studied in isolation; however, its structural analogs have shown promising results against multiple cancer types.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented. For instance, derivatives similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria . In particular, studies have shown that compounds with similar structures can inhibit Mycobacterium bovis and other pathogenic bacteria effectively.

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or receptors involved in disease processes. For example, oxadiazole derivatives have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation . The binding affinity to targets such as carbonic anhydrase and histone deacetylases has been noted as a significant factor in their therapeutic potential .

Case Studies

  • Anticancer Efficacy : A study evaluated a series of oxadiazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that structural modifications could enhance activity against specific cancers, suggesting a pathway for developing more effective anticancer agents .
  • Antimicrobial Testing : In vitro studies demonstrated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like vancomycin .

Comparison with Similar Compounds

Key Compounds for Comparison :

Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives

N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide

5-(2-Chloro-N-phenylacetamido)-3-(2-chloroacetamido)-4-cyano-N-methyl-thiophene-2-carboxamide

Structure-Activity Relationship (SAR) Insights :

  • Thiophene vs. Pyridine : Replacing pyridine (Compound 1) with thiophene (Target Compound) may enhance π-π stacking in biological targets due to thiophene’s electron-rich aromaticity .
  • Oxadiazole vs. Isoxazole : The 1,2,4-oxadiazole in the Target Compound offers greater metabolic stability compared to isoxazole (Compound 3), as oxadiazoles are less prone to hydrolytic cleavage .
  • Chloro Substituents : Chloroacetamido groups (Compound 7) improve lipophilicity but may reduce solubility, whereas the Target Compound’s methyl and thiophene substituents balance hydrophobicity and bioavailability .

Comparative Physicochemical Properties

Property Target Compound Compound 1 Compound 3 Compound 7
Molecular Weight ~432.5 g/mol (calculated) ~290–350 g/mol ~385.5 g/mol ~410.3 g/mol
Melting Point Not reported 150–160°C (analogues) 120–125°C 180–185°C
Hydrogen Bonding Multiple acceptors/donors (oxadiazole, carboxamide) Ester/carboxamide groups Isoxazole NH, carboxamide Chloroacetamido NH, cyano

Methodological Comparisons

  • Synthesis : The Target Compound’s synthesis likely parallels methods for Compound 1 (amide coupling with carboxamide intermediates) and Compound 3 (oxime formation and heterocyclization) .
  • Crystallography : Analogues like (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide () use single-crystal X-ray analysis to confirm stereochemistry, a technique applicable to the Target Compound .
  • NMR Benchmarking : Thelepamide () and isoxazole derivatives () demonstrate how NMR chemical shifts validate substituent positioning, a critical step for the Target Compound’s characterization .

Research Findings and Limitations

  • Knowledge Gaps: No direct pharmacological or toxicity data are available for the Target Compound. Further studies should prioritize assays comparing its efficacy against pyridinyl-thiazoles (Compound 1) and chloroacetamido derivatives (Compound 7).

Q & A

What are the established synthetic routes for N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Thiophene-2-carboxamide functionalization : Reacting thiophene-2-carboxamide derivatives with hydrazine or substituted hydrazines to form intermediates.
  • Oxadiazole ring formation : Cyclization of thioamide intermediates with nitriles or carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC).
  • Thiazole ring construction : Condensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.

For example, and describe the synthesis of structurally related thiazole-oxadiazole hybrids using ethanol or DMF as solvents, with yields ranging from 65% to 85%. Key steps include refluxing intermediates with acetylacetone or aromatic aldehydes to form fused heterocycles .

How can researchers optimize reaction conditions to improve the yield of the cyclization step?

Answer:
Optimization strategies include:

  • Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) or organic bases (e.g., triethylamine) to accelerate cyclization ( ).
  • Solvent selection : Polar aprotic solvents like DMF enhance reaction rates compared to ethanol ( ).
  • Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions during oxadiazole formation.

For instance, highlights iodine and triethylamine as effective catalysts for cyclizing thiadiazole derivatives, achieving >70% yields. Reaction monitoring via TLC or HPLC is critical to identify optimal termination points .

What spectroscopic techniques are essential for confirming the compound’s structure?

Answer:
Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, C=N at ~1600 cm⁻¹) ( ).
  • NMR spectroscopy :
    • ¹H NMR : Assigns protons in thiophene (δ 6.8–7.5 ppm) and thiazole (δ 2.5–3.5 ppm for methyl groups) ( ).
    • ¹³C NMR : Confirms carbonyl carbons (δ 165–175 ppm) and aromatic systems ().
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., M⁺ peaks with <2 ppm error) ( ).

provides detailed spectral data for analogous compounds, including melting points and fragmentation patterns .

How can contradictory NMR data for thiazole derivatives be resolved?

Answer:
Contradictions often arise from tautomerism or solvent effects. Methodologies to address this include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations ( ).
  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism).
  • Comparative analysis : Cross-referencing with crystallographic data (e.g., uses X-ray diffraction to validate hydrogen bonding patterns in similar triazole-thiophene hybrids) .

For example, reports discrepancies in aromatic proton shifts due to substituent electronic effects, resolved via NOESY experiments .

What in vitro assays are recommended to evaluate this compound’s antitumor activity?

Answer:
Standard assays include:

  • MTT assay : Measures cytotoxicity against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells).
  • Cell cycle analysis : Flow cytometry to assess apoptosis (sub-G₁ population) or G2/M arrest.
  • Enzyme inhibition : Testing against kinases (e.g., EGFR) or topoisomerases via fluorescence-based assays.

highlights thiazole derivatives with IC₅₀ values <10 μM against breast cancer cells, attributed to intercalation with DNA or ROS generation .

What strategies mitigate sulfur oxidation during synthesis?

Answer:

  • Inert atmosphere : Use of N₂ or Ar to prevent oxidation of thiophene or thiazole sulfur atoms.
  • Mild oxidizing agents : Controlled use of H₂O₂ in acetic acid (as in for selective sulfone formation).
  • Protecting groups : Introduce tert-butyl or benzyl groups to shield reactive sulfur sites during synthesis .

How can computational methods aid in predicting biological targets?

Answer:

  • Molecular docking : Screens against Protein Data Bank (PDB) targets (e.g., COX-2 or tubulin) using AutoDock Vina.
  • QSAR modeling : Correlates structural descriptors (e.g., logP, polar surface area) with bioactivity data from .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS software) .

What purification techniques are optimal for isolating this compound?

Answer:

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients ( ).
  • Recrystallization : Use DMF/water or ethanol/water mixtures for high-purity crystals ( ).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for analytical purity (>95%) .

How do electronic effects of substituents influence the compound’s reactivity?

Answer:

  • Electron-withdrawing groups (e.g., NO₂) : Increase electrophilicity of the thiazole ring, enhancing nucleophilic substitution ().
  • Electron-donating groups (e.g., OCH₃) : Stabilize intermediates during cyclization, improving yields ().
  • Hammett plots : Quantify substituent effects on reaction rates (σ⁺ values correlate with log(k)) .

What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Solvent volume reduction : Transition from batch to flow chemistry ( ).
  • Exothermic control : Use jacketed reactors for heat dissipation during cyclization.
  • Byproduct management : Optimize workup steps (e.g., aqueous washes) to remove unreacted aldehydes or thioureas ( ).

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